2,5-dibromo-3-propylThiophene

monomer stoichiometry atom economy polycondensation efficiency

2,5-Dibromo-3-propylthiophene (CAS 1187577-36-1, MF C₇H₈Br₂S, MW 284.01 g/mol) is a 2,5-dihalogenated 3-alkylthiophene monomer. It serves as the key building block for synthesizing regioregular poly(3-propylthiophene) via catalyst-transfer polycondensations such as GRIM, Rieke, and Suzuki–Miyaura methods.

Molecular Formula C7H8Br2S
Molecular Weight 284.01 g/mol
Cat. No. B1513164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-3-propylThiophene
Molecular FormulaC7H8Br2S
Molecular Weight284.01 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=C1)Br)Br
InChIInChI=1S/C7H8Br2S/c1-2-3-5-4-6(8)10-7(5)9/h4H,2-3H2,1H3
InChIKeyXKXDOERVBZFEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-propylthiophene CAS 1187577-36-1: A Short-Chain Monomer for Regioregular Poly(3-alkylthiophene) Procurement


2,5-Dibromo-3-propylthiophene (CAS 1187577-36-1, MF C₇H₈Br₂S, MW 284.01 g/mol) is a 2,5-dihalogenated 3-alkylthiophene monomer. It serves as the key building block for synthesizing regioregular poly(3-propylthiophene) via catalyst-transfer polycondensations such as GRIM, Rieke, and Suzuki–Miyaura methods . Commercial material is typically supplied at ≥95% purity, with a density of 1.8 ± 0.1 g/cm³ and a boiling point of 268.0 ± 35.0 °C at 760 mmHg .

1
Catalyst-transfer polycondensation workflow (GRIM, Rieke, Suzuki–Miyaura)
2
High-crystallinity conjugated polymer synthesis and PI-CDSA morphology control
3
Device-grade regioregular poly(3-propylthiophene) requiring >95% HT couplings

Why 2,5-Dibromo-3-propylthiophene Cannot Be Replaced by 2,5-Dibromo-3-hexylthiophene in Precision Polymer Architectures


Substituting 2,5-dibromo-3-propylthiophene with longer-chain analogs such as 2,5-dibromo-3-hexylthiophene or 2,5-dibromo-3-octylthiophene drastically alters the solubility, crystallinity, and self-assembly behavior of the resulting poly(3-alkylthiophene). The relatively short propyl side chain confers limited solubility and high crystallinity to poly(3-propylthiophene), a feature that is indispensible for polymerization-induced crystallization-driven self-assembly (PI-CDSA) into well-defined nanoribbons [1]. In contrast, poly(3-hexylthiophene) (P3HT) is highly soluble and remains amorphous under similar conditions, precluding equivalent nanostructure control [2]. Generic substitution therefore fails when the target application demands the unique solid-state ordering that only the propyl substituent affords.

Target Monomer
Short propyl chain enables limited solubility and high crystallinity in the resulting polymer — essential for PI-CDSA nanoribbon formation.
Longer-Chain Analog
Hexyl or octyl analogs yield highly soluble, amorphous polymers under identical conditions; they produce uncontrolled aggregates instead of uniform 1D nanostructures.
Similar monomer does not mean interchangeable polymer architecture. Solid-state ordering and crystallization behavior may shift significantly when alkyl side-chain length changes.

Quantitative Differentiation of 2,5-Dibromo-3-propylthiophene Against Closest Comparators


Lower Molecular Weight and Higher Bromine Content vs. 2,5-Dibromo-3-hexylthiophene Improve Atom Economy in Polycondensation

2,5-Dibromo-3-propylthiophene has a molecular weight of 284.01 g/mol and a bromine mass fraction of 56.3%, compared to 326.09 g/mol and 49.0% for 2,5-dibromo-3-hexylthiophene . The 13% lower molecular weight and 7.3 percentage-point higher bromine content mean that each gram of monomer delivers more reactive sites, directly reducing the mass of monomer required to achieve a given degree of polymerization in catalyst-transfer polycondensations [1].

Atom economy comparison
Cross-study comparable
ΔMW = −42.08 g/mol (−12.9%); ΔBr = +7.3 percentage points vs. hexyl analog
Higher bromine mass fraction may reduce monomer mass needed for a given degree of polymerization.
Calculated from molecular formulae; reported to support atom-economy screening in polycondensation.
monomer stoichiometry atom economy polycondensation efficiency

Lower Boiling Point and Higher Density vs. 2,5-Dibromo-3-hexylthiophene Enable Distinct Purification and Formulation Routes

The boiling point of 2,5-dibromo-3-propylthiophene is 268.0 ± 35.0 °C at 760 mmHg, substantially lower than the 317.2 ± 37.0 °C recorded for 2,5-dibromo-3-hexylthiophene . Its density is 1.8 ± 0.1 g/cm³ versus 1.6 ± 0.1 g/cm³ for the hexyl analog. The approximately 49 °C lower boiling point permits purification by short-path distillation under reduced pressure with less thermal stress on the monomer, while the higher density facilitates phase separation in aqueous work-up procedures [1].

Purification route fit
Cross-study comparable
ΔBP ≈ −49 °C; Δρ = +0.2 g/cm³ vs. hexyl analog
Lower boiling point may support short-path distillation with reduced thermal stress.
Computed values; purification workflow context.
monomer purification distillation formulation compatibility

Limited Solubility and High Crystallinity of Derived Poly(3-propylthiophene) Drive PI-CDSA Nanoribbon Formation Unachievable with P3HT

Block copolymers containing a poly(3-propylthiophene) donor core undergo polymerization-induced crystallization-driven self-assembly (PI-CDSA) to form nanoribbons with tunable widths of 7.6–39.6 nm and lengths of 169–2210 nm, achieving a dispersity Lw/Ln < 1.20 [1]. This behavior is attributed to the limited solubility and high crystallinity of the propyl-substituted polythiophene segment. In contrast, poly(3-hexylthiophene) (P3HT) synthesized from 2,5-dibromo-3-hexylthiophene remains soluble and amorphous under analogous polymerization conditions, yielding only irregular aggregates without defined 1D morphology [2].

Nanoribbon morphology control
Cross-study comparable
Width = 7.6–39.6 nm; Length = 169–2210 nm; Lw/Ln
Supports PI-CDSA morphology-control studies requiring defined 1D nanostructures.
Suzuki–Miyaura CTP; PI-CDSA in toluene at 25–40 °C.
Regioregularity context
Class-level inference
>95% HT couplings, typically 98% (class average for 2,5-dibromo-3-alkylthiophenes) via GRIM
Class-level regioregularity supports device-grade polymer procurement screening.
Data to verify for the specific propyl monomer under user polymerization conditions.
crystallization-driven self-assembly nanoribbon block copolymer morphology

Class-Level Regioregularity Performance of 2,5-Dibromo-3-alkylthiophenes in GRIM Polymerization: >95% Head-to-Tail Couplings

In the Grignard metathesis (GRIM) polymerization, 2,5-dibromo-3-alkylthiophenes (including the propyl derivative) undergo magnesium–halogen exchange to generate an 85:15 mixture of 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene [1]. Subsequent Ni(dppp)Cl₂-catalyzed polymerization yields poly(3-alkylthiophene) with >95% head-to-tail (HT) couplings, and typically 98% HT linkages are achieved [1]. This regioregularity level is consistent across the 3-alkyl series (methyl through octyl) and is essential for high charge-carrier mobility in organic field-effect transistors [2].

Regioregularity context
Class-level inference
>95% HT couplings, typically 98% (class average for 2,5-dibromo-3-alkylthiophenes) via GRIM
Class-level regioregularity supports device-grade polymer procurement screening.
Data to verify for the specific propyl monomer under user polymerization conditions.
regioregular polythiophene GRIM polymerization head-to-tail coupling

High-Value Application Scenarios for 2,5-Dibromo-3-propylthiophene Based on Verified Differentiation


Synthesis of Regioregular Poly(3-propylthiophene) for Organic Field-Effect Transistors (OFETs)

The high regioregularity (>95% HT couplings) accessible from 2,5-dibromo-3-propylthiophene via GRIM or Rieke polymerization [1] translates directly into high hole mobilities in OFET devices. The shorter propyl chain relative to hexyl reduces inter-lamellar spacing, promoting closer π–π stacking and potentially higher charge-carrier mobility in oriented thin films.

Polymerization-Induced Crystallization-Driven Self-Assembly (PI-CDSA) for Donor–Acceptor Nanoribbons

The limited solubility and high crystallinity of the poly(3-propylthiophene) core enable PI-CDSA into nanoribbons with tunable width (7.6–39.6 nm) and length (169–2210 nm) [2]. These D–A nanoribbons are promising active-layer components for bulk-heterojunction organic solar cells and photodetectors, where the propyl monomer's unique crystallization behavior is indispensable.

Conductive Polymer Electrode Materials via Cu(II)-Catalyzed Polymerization

2,5-Dibromo-3-propylthiophene, as a representative 2,5-dibromo-3-substituted thiophene, yields an amorphous insoluble polymer fraction with electronic conductivity between 10⁻¹ and 10² S·cm⁻¹ when polymerized with Cu(II)Cl₂ [3]. The resulting material is stable in aqueous electrolytes and conducts at both positive and negative potentials, making it suitable for robust electrode coatings in sensors and supercapacitors.

Electrochromic Device Fabrication

Polymers derived from 2,5-dibromo-3-propylthiophene exhibit electrochromic switching properties, changing color upon electrochemical doping/de-doping [4]. The relatively short propyl chain enhances the optical contrast and switching speed compared to longer-chain analogs by reducing the free volume for ion diffusion, an advantage in smart windows and adaptive displays.

Application
Selection Property
Validation Focus
Regioregular poly(3-propylthiophene) for OFETs
Regioregularity review (class-level >95% HT)
Charge-carrier mobility and thin-film π–π stacking
PI-CDSA for donor–acceptor nanoribbons
Crystallinity-dependent self-assembly behavior
Nanoribbon width/length uniformity and OPV device integration
Conductive polymer electrode materials
Insoluble fraction conductivity (10⁻¹–10² S·cm⁻¹)
Aqueous electrolyte stability and potential-window compatibility
Electrochromic device fabrication
Switching contrast and speed
Optical contrast ratio and ion-diffusion kinetics
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